molecular formula C12H14BrClO3 B1463423 tert-Butyl (2-bromo-4-chlorophenoxy)acetate CAS No. 779328-99-3

tert-Butyl (2-bromo-4-chlorophenoxy)acetate

Cat. No. B1463423
CAS RN: 779328-99-3
M. Wt: 321.59 g/mol
InChI Key: PBGCUYUOWOSVGT-UHFFFAOYSA-N
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Description

Tert-Butyl (2-bromo-4-chlorophenoxy)acetate is a chemical compound that is widely used in various scientific experiments and research. It serves as a building block during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .


Synthesis Analysis

Tert-Butyl bromoacetate has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It is also used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .


Molecular Structure Analysis

The molecular formula of tert-Butyl (2-bromo-4-chlorophenoxy)acetate is C12H14BrClO3. The molecular weight is 321.59 g/mol.


Chemical Reactions Analysis

Tert-Butyl 2-(4-Bromophenyl)acetate is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl bromoacetate, are as follows: It has a density of 1.4±0.1 g/cm3, a boiling point of 164.0±8.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C .

Scientific Research Applications

Electrochemical Analysis

A study explored the electrochemical oxidation of antioxidants including tert-butylhydroquinone (BHQ) at platinum microelectrodes in an acetic acid medium. The voltammetric analysis revealed that compounds with para-diphenyl groups, like BHQ, had lower oxidation potential than isolated phenols. This indicates the potential of tert-butyl-based compounds in electrochemical applications, such as sensors or analytical devices in various fields including environmental monitoring and food quality control (Michalkiewicz, Mechanik, & Malyszko, 2004).

Synthesis of Pharmaceutical Intermediates

The compound has been used in the synthesis of pharmaceutical intermediates. For instance, 3-[(1-ethoxycarbonyl-3-phenylpropyl) amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate tert-butyl ester, an intermediate of benazepril hydrochloride, was synthesized using a novel process involving L-homphenylalanine alkyl ester and tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate. This highlights the compound's relevance in the synthesis of complex pharmaceuticals (Hassan, Tao, Ping-yu, & Yu-qing, 2007).

Antimicrobial Agent Synthesis

Another study focused on synthesizing substituted phenyl azetidines as potential antimicrobial agents. The process involved multiple steps starting with the reaction of a bromo phenyl compound with tert-butyl compounds, showcasing the role of tert-butyl-based compounds in developing new antimicrobial solutions (Doraswamy & Ramana, 2013).

Development of Organic Peroxides

Tert-butyl peracetate, a compound related to tert-butyl (2-bromo-4-chlorophenoxy)acetate, is utilized as a radical initiator, often in the presence of a metal catalyst or photoactivator. It's a common reagent in the metal-mediated acetoxylation of activated CH bonds and is crucial in polymer synthesis. The compound's stability and reactivity profile make it valuable for chemical synthesis and industrial applications (Powell, 2012).

Applications in Organic Synthesis

The versatility of tert-butyl (2-bromo-4-chlorophenoxy)acetate extends to various organic synthesis applications. For instance, it's involved in the preparation of halomethyl derivatives of furan carboxylic acids, demonstrating its utility in synthesizing complex organic molecules with potential applications in material science, pharmaceuticals, and agrochemicals (Pevzner, 2003).

Mechanism of Action

While the specific mechanism of action for tert-Butyl (2-bromo-4-chlorophenoxy)acetate is not mentioned in the search results, it is known that tert-Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .

Safety and Hazards

The safety data sheet for tert-Butyl bromoacetate indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It is classified as a flammable liquid and vapor, and it may cause respiratory irritation .

Future Directions

While specific future directions for tert-Butyl (2-bromo-4-chlorophenoxy)acetate are not mentioned in the search results, it is noted that the newly prepared conjugate undergoes self-assembly to form stable liposome-like nanocapsules . This suggests potential applications in drug delivery systems.

properties

IUPAC Name

tert-butyl 2-(2-bromo-4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGCUYUOWOSVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-bromo-4-chlorophenoxy)acetate

Synthesis routes and methods I

Procedure details

tert-Butyl bromoacetate (2.6 ml) was added to a stirred mixture of 4-bromo-2-chlorophenol (3 g) and potassium carbonate (6.2 g) in DMF (40 ml) at RT. After 16 h the reaction was partitioned between diethylether and water, the organics separated, dried and evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with 4% EtOAc/iso-hexane. Yield 4.05 g
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-4-chlorophenol (Aldrich; 13.11 g; 63.2 mmol) in acetone (100 mL) was treated with potassium carbonate (9.61 g; 69.5 mmol), stirred for 10 minutes then treated with tert-butyl bromoacetate (Aldrich; 9.34 mL; 63.2 mmol). The reaction mixture was stirred at 65° C. for 18 hours, then the mixture was filtered, the solid was washed with acetone and the filtrate was concentrated to dryness under vacuum to give the title compound as a yellow sticky solid (19.4 g, 95%).
Quantity
13.11 g
Type
reactant
Reaction Step One
Quantity
9.61 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.34 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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